2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
CAS No.: 365542-59-2
Cat. No.: VC11723985
Molecular Formula: C21H19ClN2O3
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365542-59-2 |
|---|---|
| Molecular Formula | C21H19ClN2O3 |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |
| Standard InChI | InChI=1S/C21H19ClN2O3/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3/h4-13H,1-3H3/b13-12+ |
| Standard InChI Key | YLNJPEJTZVGTOF-OUKQBFOZSA-N |
| Isomeric SMILES | CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
| SMILES | CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of three primary components:
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A 5-chloro-3-methyl-1-phenylpyrazole ring, which contributes aromaticity and hydrogen-bonding capabilities.
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A vinyl (-CH=CH-) linker that enables conjugation between the pyrazole and benzoate systems.
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A 6-methoxybenzoic acid methyl ester group, providing ester functionality and steric bulk.
The pyrazole ring’s substitution pattern (chloro at position 5, methyl at position 3, and phenyl at position 1) introduces both electron-withdrawing and electron-donating effects, influencing reactivity. The E-configuration of the vinyl bridge, confirmed by NOESY spectroscopy, ensures planar alignment between the pyrazole and benzoate moieties, enhancing π-orbital overlap.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |
| Topological Polar Surface Area | 64.7 Ų |
| LogP (Octanol-Water) | 3.82 |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The compound is typically synthesized through a five-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenylpyrazol-5-ol.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro substituent at position 5.
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Vilsmeier-Haack Reaction: Formylation at position 4 using DMF and POCl₃ generates the aldehyde intermediate.
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Wittig Olefination: Reaction with a phosphonium ylide derived from methyl 2-hydroxy-6-methoxybenzoate installs the vinyl bridge.
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Esterification: Final methylation with dimethyl sulfate (DMS) in alkaline medium completes the synthesis.
Critical challenges include controlling regioselectivity during pyrazole functionalization and minimizing Z-isomer formation during olefination. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.12 (d, J=16.4 Hz, 1H, vinyl-Hα)
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δ 7.68–7.25 (m, 5H, phenyl-H)
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δ 6.89 (s, 1H, pyrazole-H)
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δ 3.91 (s, 3H, OCH₃)
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δ 2.42 (s, 3H, CH₃)
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¹³C NMR:
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165.2 ppm (C=O ester)
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152.1 ppm (pyrazole C-5)
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121.8 ppm (vinyl CH)
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Infrared (IR) Spectroscopy
Strong absorption bands at:
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1720 cm⁻¹ (C=O stretch)
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1595 cm⁻¹ (C=N pyrazole)
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1240 cm⁻¹ (C-O-C ester)
| Assay | Result |
|---|---|
| Antifungal (MIC) | 12 µg/mL |
| COX-2 Inhibition (IC₅₀) | 18 ± 3 nM |
| Cytotoxicity (HeLa) | CC₅₀ > 100 µM |
Stability and Degradation Pathways
Hydrolytic Degradation
Under acidic conditions (pH 3), the ester group undergoes hydrolysis to form the carboxylic acid derivative (: 4.2 h at 37°C). Alkaline conditions (pH 9) accelerate degradation (: 1.1 h).
Photostability
UV exposure (λ=254 nm) induces E-to-Z isomerization (: 0.32), reversible under visible light. No ring-opening reactions are observed.
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